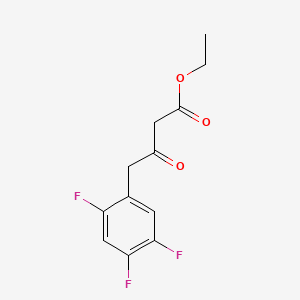

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Description

BenchChem offers high-quality Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPYOCIWVYDFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical β-ketoester intermediate, most notably utilized in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] Its trifluorinated phenyl moiety is a key structural feature that contributes to the efficacy and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of a robust and widely applicable synthetic route to this intermediate, focusing on the mechanistic underpinnings, practical experimental protocols, and methods for ensuring product purity and identity. We will delve into the Crossed Claisen condensation, a cornerstone reaction in carbon-carbon bond formation, to construct the target molecule from commercially available precursors.

Strategic Overview: The Importance of a Reliable Synthetic Route

The synthesis of any pharmaceutical intermediate demands precision, scalability, and economic viability. For Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, the primary synthetic challenge lies in efficiently forming the carbon-carbon bond between the trifluorophenylacetyl unit and an acetate equivalent. The method of choice must be high-yielding and minimize side reactions to simplify downstream purification.

The Crossed Claisen condensation between an ester containing α-hydrogens and one that lacks them is an ideal strategy.[3][4] In this specific synthesis, we utilize ethyl 2-(2,4,5-trifluorophenyl)acetate as the nucleophilic precursor (after deprotonation) and diethyl carbonate as the electrophilic partner. This approach is advantageous because diethyl carbonate is non-enolizable, preventing self-condensation and leading to a cleaner reaction profile.

Logical Workflow for Synthesis and Validation

The overall process can be visualized as a logical sequence of operations, each with a specific purpose and validation checkpoint.

Caption: High-level workflow for the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.

The Core Chemistry: Mechanistic Insights into the Crossed Claisen Condensation

The Claisen condensation is a fundamental reaction where an ester enolate attacks another ester molecule, forming a β-ketoester.[5][6] The driving force for this reaction, which is otherwise reversible, is the final deprotonation of the newly formed β-ketoester, a product that is significantly more acidic (pKa ≈ 11) than the starting materials.[4]

Causality of Reagent Choice:

-

Base (Sodium Ethoxide, NaOEt): A strong base is required to deprotonate the α-carbon of the starting ester. Sodium ethoxide is the base of choice here for a critical reason: it matches the alkoxy group of the ethyl ester. If a different alkoxide like sodium methoxide were used, transesterification could occur, leading to a mixture of methyl and ethyl ester products.[7] Using hydroxide is strictly avoided as it would lead to irreversible saponification (hydrolysis) of the ester to a carboxylate.[7]

-

Solvent (Anhydrous Ethanol/Toluene): The reaction must be conducted under anhydrous conditions. Any water present would hydrolyze the base and the esters. Ethanol is a common solvent as it is the conjugate acid of the ethoxide base, while a non-protic solvent like toluene is often used for industrial-scale preparations to facilitate temperature control and workup.

-

Acidic Workup (Dilute H₂SO₄ or HCl): After the condensation, the product exists as a highly resonance-stabilized enolate salt.[6] Adding aqueous acid in a final step neutralizes the remaining base and protonates this enolate to yield the final, neutral β-ketoester product.[6]

Reaction Mechanism Diagram

Sources

- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

An In-depth Technical Guide to the Formation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Significance

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a β-keto ester whose molecular structure is pivotal for the synthesis of more complex pharmaceutical agents.[1] Its trifluorinated phenyl ring and the reactive β-keto ester moiety make it a versatile building block in medicinal chemistry. The efficient and controlled synthesis of this intermediate is therefore of paramount importance in the drug development pipeline. This guide will focus on the most prevalent and industrially scalable method of its formation: the Claisen condensation.

II. The Core Mechanism: A Guided Tour of the Claisen Condensation

The formation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is classically achieved through a mixed Claisen condensation. This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[2][3] In this specific synthesis, the reactants are Ethyl 2-(2,4,5-trifluorophenyl)acetate and a suitable acylating agent, often diethyl carbonate.[4]

The Causality Behind Reagent Selection:

-

Ethyl 2-(2,4,5-trifluorophenyl)acetate: This ester possesses acidic α-hydrogens, making it enolizable. The electron-withdrawing nature of the trifluorophenyl group further enhances the acidity of these protons, facilitating the formation of the crucial enolate intermediate.

-

Diethyl Carbonate: This reagent serves as the acylating agent. It is non-enolizable, meaning it lacks α-hydrogens, which prevents self-condensation and simplifies the product mixture. Its structure provides the necessary carbonyl group for the nucleophilic attack by the enolate.

-

Strong Base (e.g., Sodium Ethoxide, Magnesium Ethoxide): A strong base is required to deprotonate the α-carbon of Ethyl 2-(2,4,5-trifluorophenyl)acetate, thereby generating the nucleophilic enolate. The choice of base is critical; using the sodium or magnesium salt of the corresponding alcohol of the ester (in this case, ethoxide) prevents transesterification side reactions.[3][5] Magnesium-based reagents can offer unique reactivity due to the divalent nature of the magnesium ion, influencing the aggregation state and reactivity of the enolate.[6]

The Mechanistic Steps:

-

Enolate Formation: The reaction is initiated by the abstraction of an α-proton from Ethyl 2-(2,4,5-trifluorophenyl)acetate by a strong base, such as sodium ethoxide. This results in the formation of a resonance-stabilized enolate ion.[2][3][5]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate. This leads to the formation of a tetrahedral intermediate.[7][8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling an ethoxide ion as a leaving group. This regenerates the carbonyl group and forms the desired β-keto ester, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.[7][8]

-

Deprotonation of the Product: The product, a β-keto ester, has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11).[7] The ethoxide ion generated in the previous step readily removes this proton, forming a highly resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3]

-

Acidic Workup: The reaction mixture is finally treated with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the base and protonate the enolate, yielding the final product.[5][9]

Visualizing the Mechanism:

Caption: The Claisen condensation mechanism for the formation of the target β-keto ester.

III. Experimental Protocol: A Self-Validating System

This section outlines a robust, step-by-step methodology for the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (molar equivalents) | Purpose |

| Ethyl 2-(2,4,5-trifluorophenyl)acetate | 232.16 | 1.0 | Enolizable ester |

| Diethyl Carbonate | 118.13 | 1.5 - 2.0 | Acylating agent |

| Sodium Ethoxide | 68.05 | 1.1 - 1.2 | Strong base |

| Toluene (anhydrous) | 92.14 | - | Reaction solvent |

| 1M Hydrochloric Acid | 36.46 | As needed | Neutralization and protonation |

| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | Washing (to remove excess acid) |

| Brine | - | As needed | Washing (to remove water-soluble impurities) |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying agent |

Experimental Workflow:

Caption: A step-by-step experimental workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide and anhydrous toluene. Stir the mixture to form a slurry.

-

Addition of Reactants: To the stirred slurry, add diethyl carbonate. Subsequently, add Ethyl 2-(2,4,5-trifluorophenyl)acetate dropwise over a period of 30-60 minutes, maintaining the temperature below 30°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by adding 1M hydrochloric acid until the pH of the aqueous layer is between 2 and 3.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with an appropriate organic solvent like ethyl acetate.

-

Washing: Combine all the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.

Trustworthiness Through Self-Validation:

-

Monitoring Reaction Progress: Regular analysis by TLC or HPLC provides in-process control, ensuring the reaction proceeds to completion and minimizing the formation of byproducts.

-

Controlled Quenching: The slow, cooled addition of acid is crucial to safely neutralize the reactive enolate and any remaining base, preventing unwanted side reactions.

-

Sequential Washing: The washing steps are designed to systematically remove impurities. The bicarbonate wash neutralizes any remaining acid, while the brine wash removes water-soluble byproducts and reduces the water content in the organic phase before drying.

-

Final Characterization: The identity and purity of the final product must be unequivocally confirmed by spectroscopic methods (NMR, IR, MS), providing a final validation of the synthetic procedure.

IV. Conclusion: From Mechanism to Application

This guide has provided a detailed technical overview of the formation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. By understanding the intricacies of the Claisen condensation mechanism, researchers and drug development professionals can make informed decisions in optimizing reaction conditions, ensuring the efficient and reliable production of this vital pharmaceutical intermediate. The provided experimental protocol serves as a robust starting point for laboratory-scale synthesis, with the principles of self-validation embedded to ensure the integrity of the final product.

References

-

Acylation of ketones. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]

-

Bhopale, A. A., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Retrieved January 21, 2026, from [Link]

- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (n.d.). Google Patents.

- Preparation of sitagliptin intermediate. (n.d.). Google Patents.

-

Preparation of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate. (n.d.). Molbase. Retrieved January 21, 2026, from [Link]

-

Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2023). Molecules. Retrieved January 21, 2026, from [Link]

- Sitagliptin synthesis. (n.d.). Google Patents.

- Synthesizing method of sitagliptin key intermediate. (n.d.). Google Patents.

-

Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

-

Reaction Mechanism of Claisen condensation. (n.d.). Physics Wallah. Retrieved January 21, 2026, from [Link]

-

Claisen condensation. (2020). L.S.College, Muzaffarpur. Retrieved January 21, 2026, from [Link]

-

Claisen Condensation Reaction Mechanism. (2018). The Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]

- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

-

The Claisen Condensation. (n.d.). University of Babylon. Retrieved January 21, 2026, from [Link]

-

Diethyl carbonate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

- The preparation method of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

-

Ester # Reactions of Ester # Diethyl carbonate to Carbinol # Lecture. (2013). Chem Veda. Retrieved January 21, 2026, from [Link]

-

Ethyl 3-oxo-4-phenylbutanoate. (2024). ChemBK. Retrieved January 21, 2026, from [Link]

- A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid. (n.d.). Google Patents.

-

Claisen Reaction. (2016). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]

-

Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Claisen condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Chemical Significance of Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate in Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A-Senior-Application-Scientist-s-In-depth-Guide-to-the-Retrosynthesis-of-Sitagliptin-from-Ethyl-3-oxo-4-2-4-5-trifluorophenyl-butanoate

Abstract

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its synthesis has been a subject of intense research, leading to highly optimized and efficient manufacturing processes. This technical guide provides an in-depth analysis of a key retrosynthetic approach to Sitagliptin, commencing from the readily accessible starting material, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. We will explore the strategic disconnection, the rationale behind the chosen synthetic transformations, and provide detailed, field-proven protocols for the key steps. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of modern synthetic strategies for this important pharmaceutical agent.

Introduction: The Significance of Sitagliptin and its Synthetic Challenges

Sitagliptin's therapeutic success is attributed to its ability to enhance the incretin system, thereby improving glycemic control. The molecule's core structure features a chiral β-amino acid moiety, which presents the primary stereochemical challenge in its synthesis. The development of a scalable, cost-effective, and enantiomerically pure synthesis of this fragment has been a major focus of process chemistry.

This guide will focus on a retrosynthetic pathway that has proven to be adaptable and efficient, starting from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This starting material is an attractive choice due to its commercial availability and the strategic positioning of functional groups that allow for the key bond formations and stereochemical control necessary to construct the Sitagliptin backbone.

Retrosynthetic Analysis of Sitagliptin

A logical retrosynthetic disconnection of Sitagliptin (1) begins by cleaving the amide bond, which reveals the chiral β-amino acid (2) and the triazolopiperazine heterocycle (3). The triazolopiperazine moiety is a known entity and can be prepared through established literature procedures. Our focus, therefore, lies in the efficient and stereoselective synthesis of the crucial β-amino acid intermediate.

Further disconnection of the β-amino acid (2) via a functional group interconversion leads back to the prochiral β-keto ester, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (4). This retrosynthetic strategy hinges on the ability to introduce the chiral amine with the correct (R)-stereochemistry.

Figure 1: Retrosynthetic analysis of Sitagliptin.

Forward Synthesis: From β-Keto Ester to Sitagliptin

The forward synthesis from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate can be broadly divided into two key stages:

-

Asymmetric Synthesis of the Chiral β-Amino Acid: This is the most critical phase, where the stereocenter is established. Two dominant and highly successful industrial approaches will be discussed:

-

Asymmetric Hydrogenation of an Enamine Intermediate.

-

Biocatalytic Asymmetric Transamination.

-

-

Amide Coupling and Final Product Formation: The coupling of the chiral β-amino acid with the triazolopiperazine heterocycle, followed by deprotection and salt formation.

Pathway A: Asymmetric Hydrogenation

This pathway represents a highly efficient and scalable method for the synthesis of Sitagliptin, pioneered by Merck.[1][2]

The initial step involves the reaction of the β-keto ester with ammonia or an ammonia source to form the corresponding enamine. This transformation is typically straightforward and proceeds in high yield.

The crux of this synthetic route is the highly enantioselective hydrogenation of the enamine intermediate.[3] This is achieved using a chiral rhodium catalyst, often with a ferrocenyl-based bisphosphine ligand such as JOSIPHOS.[2][4] The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

The mechanism of this reaction involves the coordination of the enamine to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to afford the chiral amine.[5] The stereochemical outcome is dictated by the chiral environment created by the phosphine ligand.

Experimental Protocol: Asymmetric Hydrogenation

-

Enamine Formation: To a solution of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in a suitable solvent such as methanol, add ammonium acetate and stir at room temperature until the reaction is complete as monitored by TLC or HPLC.

-

Hydrogenation: In a high-pressure reactor, charge the enamine intermediate and a catalytic amount of the rhodium-JOSIPHOS complex.

-

Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 250 psi) and heat to the optimal temperature.[4]

-

Work-up and Isolation: After the reaction is complete, carefully vent the reactor. The product is then isolated and purified.

| Parameter | Value | Reference |

| Catalyst | Rh(I)/(t)Bu JOSIPHOS | [2] |

| Catalyst Loading | 0.15 mol % | [4] |

| Hydrogen Pressure | 250 psi | [4] |

| Enantiomeric Excess | >99% | [2] |

| Yield | High | [2] |

Table 1: Typical parameters for Rhodium-catalyzed asymmetric hydrogenation.

Pathway B: Biocatalytic Asymmetric Transamination

An alternative and "greener" approach to the synthesis of the chiral β-amino acid involves the use of a transaminase enzyme.[6][7] This biocatalytic method offers several advantages, including high enantioselectivity, mild reaction conditions, and the avoidance of heavy metal catalysts.[8]

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[8] For the synthesis of Sitagliptin, an (R)-selective ω-transaminase is employed to convert the prochiral ketone (derived from the starting β-keto ester) to the desired (R)-β-amino acid.[9]

The process often begins with the enzymatic or chemical hydrolysis of the starting ethyl ester to the corresponding β-keto acid, which is then the substrate for the transaminase.[10][11]

Experimental Protocol: Biocatalytic Transamination

-

Enzyme and Substrate Preparation: In a buffered aqueous solution, combine the β-keto acid substrate, the transaminase enzyme, and an amino donor (e.g., isopropylamine).

-

Reaction: Incubate the mixture at a controlled temperature and pH. The reaction progress is monitored by HPLC.

-

Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by filtration or centrifugation), and the product is extracted and purified.

| Parameter | Value | Reference |

| Enzyme | Engineered (R)-ω-transaminase | [6][9] |

| Amino Donor | Isopropylamine | [8] |

| Enantiomeric Excess | >99.5% | [8] |

| Yield | High | [6] |

Table 2: Typical parameters for biocatalytic transamination.

Sources

- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 9. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

An In-Depth Technical Guide to Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a β-keto ester of significant interest, stands as a critical intermediate in modern pharmaceutical synthesis. Its unique molecular architecture, featuring a trifluorinated phenyl ring and a reactive β-keto ester moiety, makes it a versatile building block for constructing complex, biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, and safe handling protocols, tailored for researchers and professionals in drug discovery and development. The primary application of this compound is as a key precursor in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes.[1][2] Understanding the nuanced properties of this intermediate is paramount for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

The physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. The data presented below has been aggregated from authoritative chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 1151240-88-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [3][5][6] |

| Molecular Weight | 260.21 g/mol | [3][5][6] |

| IUPAC Name | ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | [3] |

| Appearance | White solid | [5] |

| Boiling Point | 290.4 ± 35.0 °C (Predicted) | [7] |

| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [7] |

| Calculated XLogP3 | 2.2 | [3] |

| Storage | 2-8°C, Refrigerator; Store in a cool, dry, well-ventilated place. | [1][6][7] |

Synthesis and Chemical Reactivity

The utility of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate stems from its synthesis and the inherent reactivity of its functional groups.

Synthetic Pathway

A common method for preparing this class of compounds is through a variation of the Reformatsky reaction. This approach offers a reliable pathway using commercially accessible starting materials. A patented method describes the reaction of 2,4,5-trifluorophenylacetonitrile with ethyl bromoacetate in the presence of zinc metal in a solvent like Tetrahydrofuran (THF).[8] The zinc initiates the formation of an organozinc intermediate which then reacts with the nitrile, followed by hydrolysis, to yield the target β-keto ester.

The choice of zinc is critical as it is reactive enough to insert into the carbon-bromine bond of the α-bromoacetate but is generally not reactive enough to attack the ester functionality directly, preserving the core structure of the molecule. THF is an ideal solvent due to its ability to solvate the organometallic intermediates, facilitating a smooth reaction.

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity is dominated by the β-keto ester functional group. The methylene protons situated between the two carbonyl groups (the ketone and the ester) are acidic and can be readily deprotonated by a base. This forms a stabilized enolate, which is a powerful nucleophile. This reactivity is fundamental to its role as a building block, allowing for the formation of new carbon-carbon bonds, a cornerstone of complex molecule synthesis. This intermediate is subsequently used in further steps to construct the core of Sitagliptin.

Analytical Methodologies for Structural Confirmation

Rigorous analytical testing is required to confirm the identity, purity, and structure of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Standard characterization involves a suite of spectroscopic and chromatographic techniques.[9]

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

-

Objective: To confirm the connectivity of atoms and the number of protons and carbons in unique chemical environments.

-

Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a standard single-pulse sequence on a 400 MHz (or higher) spectrometer. Key signals would include the ethyl group (a triplet and a quartet), the two methylene groups, and the aromatic protons on the trifluorophenyl ring, which will exhibit complex splitting due to fluorine-proton coupling.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Expected signals would correspond to the ester and ketone carbonyls, the carbons of the trifluorophenyl ring (with C-F coupling), the methylene carbons, and the ethyl group carbons.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and substructural elements.

-

Objective: To determine the molecular weight and assess fragmentation patterns for structural confirmation.

-

Protocol:

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[10]

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.[10]

-

GC Conditions: Inject 1 µL onto a nonpolar capillary column. Use a temperature program (e.g., start at 50°C, ramp to 280°C) to ensure volatilization and separation.[10]

-

MS Conditions: Operate in EI mode at 70 eV. The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (260.21) and characteristic fragment ions resulting from the cleavage of the β-keto ester.

-

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Objective: To confirm the presence of carbonyl (C=O) and carbon-fluorine (C-F) bonds.

-

Protocol:

-

Sample Preparation: As the compound is a solid, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared if the sample is melted or dissolved in a volatile solvent.[10]

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Data Interpretation: The spectrum will be dominated by strong absorption bands characteristic of the ester carbonyl stretch (~1745 cm⁻¹) and the ketone carbonyl stretch (~1715 cm⁻¹).[10] Strong bands in the 1100-1300 cm⁻¹ region would also be expected, corresponding to C-O and C-F stretching vibrations.

-

Safety and Handling

Proper handling is essential to ensure laboratory safety. The information is derived from standard safety data sheets for this or structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][11] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[1][7] Recommended storage is refrigerated at 2-8°C.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can induce decomposition or vigorous reactions.[11]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[11] Use CO₂, dry chemical, or foam for extinguishment.

Conclusion

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a high-value chemical intermediate whose properties are well-defined by its structure. Its synthesis is achievable through established organometallic routes, and its characterization relies on a standard suite of analytical techniques. For scientists engaged in the synthesis of Sitagliptin or other complex fluorinated pharmaceuticals, a thorough understanding of this molecule's characteristics, reactivity, and handling requirements is not just beneficial but essential for successful and safe research and development.

References

-

PubChem. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C12H11F3O3. Available from: [Link]

- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available from: [Link]

-

Environmental Protection Department. III Analytical Methods. Available from: [Link]

-

Sandoo. China Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate Manufacturers & Suppliers. Available from: [Link]

-

NJ.gov. Common Name: ETHYL BUTYRATE HAZARD SUMMARY. Available from: [Link]

-

Pharmaffiliates. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Available from: [Link]

-

ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]

-

PubChem. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Available from: [Link]

-

Veeprho. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | CAS 769195-26-8. Available from: [Link]

-

ChemBK. Ethyl 3-oxo-4-phenylbutanoate. Available from: [Link]

Sources

- 1. sandoopharma.com [sandoopharma.com]

- 2. veeprho.com [veeprho.com]

- 3. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C12H11F3O3 | CID 45112411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 1151240-88-8 [m.chemicalbook.com]

- 5. en.huatengsci.com [en.huatengsci.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

A Technical Guide to the Spectral Analysis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

This technical guide provides a comprehensive overview of the spectral data for ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceutical compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

While certified spectral data is often provided with commercial batches of this compound, this guide is based on predicted values and analysis derived from foundational spectroscopic theory and comparative data from similar molecular structures. This approach provides a robust framework for understanding the key structural features of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.

Molecular Structure and Key Features

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a β-keto ester characterized by a trifluorinated phenyl group.[3][4][5][6] This substitution pattern significantly influences the compound's electronic properties and, consequently, its spectral characteristics. The presence of both a ketone and an ester functional group introduces the possibility of keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the substitution pattern of the aromatic ring.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.25 | triplet | 3H | -CH₃ of ethyl group |

| b | 4.15 | quartet | 2H | -OCH₂- of ethyl group |

| c | 3.60 | singlet | 2H | -C(O)CH₂C(O)- |

| d | 3.90 | singlet | 2H | Ar-CH₂- |

| e, f | 7.10 - 7.40 | multiplet | 2H | Aromatic protons |

Interpretation and Rationale:

-

Ethyl Group Protons (a, b): The ethyl ester group gives rise to a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b) due to coupling with each other.

-

Active Methylene Protons (c): The protons on the carbon between the two carbonyl groups are expected to appear as a singlet. Due to keto-enol tautomerism, the integration of this peak may be less than 2H, and a broad enolic proton signal may be observed further downfield.

-

Benzylic Protons (d): The methylene protons adjacent to the aromatic ring will appear as a singlet.

-

Aromatic Protons (e, f): The two protons on the trifluorinated phenyl ring will appear as multiplets due to coupling with each other and with the fluorine atoms.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| 1 | 14.0 | -CH₃ of ethyl group |

| 2 | 61.0 | -OCH₂- of ethyl group |

| 3 | 50.0 | -C(O)CH₂C(O)- |

| 4 | 202.0 | Ketone C=O |

| 5 | 168.0 | Ester C=O |

| 6 | 45.0 | Ar-CH₂- |

| 7-12 | 105.0 - 160.0 (with C-F coupling) | Aromatic carbons |

Interpretation and Rationale:

-

Aliphatic Carbons (1, 2, 3, 6): These carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

-

Carbonyl Carbons (4, 5): The ketone and ester carbonyl carbons are significantly deshielded and appear in the downfield region. Carbonyl carbons in ketones generally appear at a lower field than those in esters.

-

Aromatic Carbons (7-12): The carbons of the trifluorophenyl ring will show complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms. Their chemical shifts will be influenced by the electron-withdrawing nature of the fluorine substituents.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are given in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | Ester C=O stretch |

| ~1720 | Strong | Ketone C=O stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~1150 | Strong | C-F stretch |

Interpretation and Rationale:

-

C=O Stretching: The two distinct carbonyl groups of the ester and ketone are expected to show strong absorption bands. The ester carbonyl typically appears at a higher frequency than the ketone carbonyl.

-

C-H Stretching: The aromatic and aliphatic C-H stretches will appear in their characteristic regions.

-

C-F Stretching: The carbon-fluorine bonds will exhibit strong absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two KBr or NaCl plates.

-

Instrument Setup: Place the sample holder in the IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

| m/z | Predicted Relative Intensity | Assignment |

| 260 | Moderate | [M]⁺ (Molecular Ion) |

| 215 | Moderate | [M - OCH₂CH₃]⁺ |

| 187 | High | [M - COOCH₂CH₃]⁺ |

| 133 | High | [C₇H₂F₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation and Rationale:

The fragmentation of β-keto esters is often dominated by cleavage alpha to the carbonyl groups and by McLafferty rearrangements.

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 260, corresponding to the molecular weight of the compound.

-

Key Fragment Ions:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester results in a fragment at m/z 215.

-

Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) gives a fragment at m/z 187.

-

Cleavage at the C-C bond between the carbonyls can lead to the formation of the trifluorobenzyl cation at m/z 133.

-

A peak at m/z 43 is characteristic of an acetyl group.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 1151240-88-8 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. en.huatengsci.com [en.huatengsci.com]

stability and storage conditions for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Introduction: The Criticality of Stability for a Key Synthetic Intermediate

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 1151240-88-8) is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type II diabetes.[1] The purity and integrity of this β-keto ester are paramount, as any degradation can adversely affect the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Understanding these parameters is not merely a matter of compliance but a fundamental requirement for ensuring process consistency, product quality, and patient safety.

Chemical Profile and Inherent Reactivity

To understand the stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, we must first examine its structure. It is characterized by two key functional groups: a β-keto ester system and a trifluorinated phenyl ring.

-

The β-Keto Ester Moiety: This system is inherently reactive. The ester group is susceptible to hydrolysis, and the resulting β-keto acid intermediate is prone to rapid decarboxylation.[2][3][4] The α-hydrogens, situated between the two carbonyl groups, are acidic (pKa ≈ 11 in ethyl acetoacetate), making the molecule susceptible to base-catalyzed reactions.[5]

-

The 2,4,5-Trifluorophenyl Group: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent benzylic position. Furthermore, fluorinated aromatic compounds can be susceptible to photodegradation, potentially leading to defluorination or other complex rearrangements under UV or simulated sunlight exposure.[6][7]

These structural features dictate the primary degradation pathways that must be controlled through proper storage and handling.

Principal Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and the conditions that trigger them. The primary degradation mechanisms for this molecule are hydrolysis, decarboxylation, and photodegradation.

Hydrolytic Degradation and Subsequent Decarboxylation

The most significant stability concern for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is its susceptibility to hydrolysis. This can occur under both acidic and basic conditions, cleaving the ethyl ester to form the corresponding β-keto acid: 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid.[8][9]

This β-keto acid intermediate is thermally unstable. Even gentle heating can cause it to lose carbon dioxide (CO₂) in a pericyclic reaction, yielding 1-(2,4,5-trifluorophenyl)propan-2-one.[2][4] Therefore, exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, represents a critical risk.

Caption: Primary Hydrolytic and Decarboxylative Degradation Pathway.

Photodegradation

The presence of the trifluorophenyl ring necessitates an evaluation of the compound's photostability. Aromatic C-F bonds are generally strong, but photolysis can still lead to degradation.[10] Studies on other fluorinated pharmaceuticals have shown that photodegradation can result in defluorination, yielding fluoride ions, or the formation of other complex photoproducts.[6][7][11] Exposure to light, particularly UV-rich sources, should therefore be minimized throughout the handling and storage lifecycle.

Recommended Storage and Handling Conditions

Based on the chemical profile and potential degradation pathways, the following conditions are mandated to preserve the integrity of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. These recommendations align with general Good Distribution Practice (GDP) and Good Manufacturing Practice (GMP) guidelines for APIs and intermediates.[12][13][14]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of all potential chemical degradation reactions, particularly hydrolysis and subsequent decarboxylation.[15] |

| Humidity | Store in a dry environment. Use of desiccants is advised. | Prevents moisture uptake, which is the primary reactant for hydrolytic degradation.[16][17] |

| Light Exposure | Store in opaque, light-resistant containers. | Protects against potential photodegradation initiated by UV or visible light.[14] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents potential oxidative degradation and displaces moisture-laden air.[18] |

| Container | Tightly sealed, non-reactive containers (e.g., glass or compatible polymer). | Prevents contamination and exposure to atmospheric moisture and oxygen.[1] |

Protocol: Forced Degradation Study for Stability Assessment

A self-validating system for confirming stability involves a forced degradation study. This protocol provides a framework for intentionally stressing the material to identify degradation products and evaluate the stability-indicating capability of the analytical method.

Objective

To evaluate the stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Materials and Equipment

-

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with UV and Mass Spectrometry (MS) detectors

-

Photostability chamber (ICH Q1B compliant)

-

Calibrated oven and refrigerator

Experimental Workflow

Caption: Workflow for a Forced Degradation Stability Study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1.0 mg/mL solution of the compound in acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Keep at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature (reaction is typically fast).

-

Neutral Hydrolysis: Mix 1 mL of stock with 9 mL of water. Keep at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Photostability: Expose the solid material and a solution (in quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Store the solid material in an oven at 80°C.

-

-

Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 24 hours). For acid/base hydrolysis, neutralize the sample immediately with an equimolar amount of base/acid.

-

Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with a 50:50 acetonitrile:water mobile phase. Analyze by a validated stability-indicating HPLC method with UV and MS detection to identify and quantify the parent compound and any degradation products.

-

Data Evaluation: Calculate the percentage of degradation. The MS data is crucial for proposing structures for the observed degradation products, such as the expected ketone from decarboxylation.

Conclusion

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a stable compound when stored under appropriate conditions. Its primary liabilities are hydrolytic cleavage of the ester group, followed by decarboxylation, and potential photodegradation. Strict adherence to storage conditions—specifically refrigeration (2-8°C), exclusion of moisture and light, and use of an inert atmosphere—is essential to maintain its purity and performance in subsequent synthetic steps. The implementation of robust stability testing protocols, such as the forced degradation study outlined, provides the necessary empirical evidence to ensure product quality and build a comprehensive understanding of the molecule's behavior.

References

- A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024).

- Overview of assays for hydrolysis of β -keto esters. (n.d.).

- Storage of API's at CyberFreight. (n.d.).

- Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.

- GDP-compliant Storage of APIs: What needs to be considered? (2023).

- Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014).

- Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (n.d.).

- Proper Storage Conditions for Your APIs. (n.d.).

- McCloud, S., et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology.

- Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025).

- Cooper, M. M., & Klymkowsky, M. W. (2021). 9.

- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.).

- The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2025).

- SAFETY DATA SHEET - Ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.).

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).

- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022).

- Safety Data Sheet - Ethyl 3-Hydroxy Butyrate synthetic. (2025).

- Degradation and Transformation of Organic Fluorine Compounds. (n.d.).

- Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate. (2024).

- SAFETY DATA SHEET - Ethyl 3-methyl-2-oxobutyrate. (n.d.).

- China Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate Manufacturers & Suppliers. (n.d.).

- Safety Data Sheet - Oxo Sitagliptin. (n.d.).

- SAFETY DATA SHEET - Ethyl 2-Methylbutyrate. (2025).

- Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025).

- Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.

- Ethyl-3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.).

- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.).

- Ketone. (n.d.). In Wikipedia.

- Yates, B. L. (1969). Thermal decomposition of .beta.-hydroxy ketones. Journal of Organic Chemistry.

- ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 1151240-88-8. (n.d.).

Sources

- 1. sandoopharma.com [sandoopharma.com]

- 2. youtube.com [youtube.com]

- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ketone - Wikipedia [en.wikipedia.org]

- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Storage of API's at CyberFreight - CyberFreight International B.V. [cyberfreight.nl]

- 13. GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy [gmp-compliance.org]

- 14. suanfarma.com [suanfarma.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 17. gmptrends.com [gmptrends.com]

- 18. fishersci.com [fishersci.com]

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate keto-enol tautomerism analysis

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a ketone and its corresponding enol isomer.[1][2] This phenomenon is particularly critical in β-dicarbonyl compounds, where the enol form can be significantly stabilized. This guide provides a comprehensive analysis of the keto-enol tautomerism in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of pharmacologically active molecules like Sitagliptin.[3] We will explore the theoretical underpinnings of this equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and outline a computational workflow for theoretical validation. This document is intended to serve as a technical resource for scientists seeking to understand, quantify, and manipulate this crucial chemical equilibrium.

Introduction: The Significance of Tautomeric Control

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2][4] The equilibrium between the keto and enol forms is not merely an academic curiosity; it has profound implications for a molecule's reactivity, stability, and biological activity.[5] The enol form, with its nucleophilic C=C double bond and hydroxyl group, exhibits distinct chemical properties from the keto form's electrophilic carbonyl carbon.[6] For Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, understanding this equilibrium is paramount for optimizing reaction conditions, controlling stereoselectivity in subsequent synthetic steps, and ensuring the purity of the final active pharmaceutical ingredient.

The structure of this specific β-ketoester presents a fascinating case study. The powerful electron-withdrawing effect of the 2,4,5-trifluorophenyl ring is expected to significantly increase the acidity of the α-hydrogens (the methylene protons between the carbonyls), thereby influencing the position of the tautomeric equilibrium.

The Keto-Enol Equilibrium

The equilibrium state is a thermodynamic balance between the generally more stable keto tautomer and the enol tautomer.[1][2] For simple ketones, the equilibrium heavily favors the keto form.[1] However, in β-dicarbonyl systems like the title compound, the enol form is substantially stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[6][7]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered ring via a hydrogen bond with the ester carbonyl oxygen, which significantly stabilizes the enol tautomer.[6][7]

Caption: Keto-enol equilibrium of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.

Theoretical Framework: Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is highly sensitive to its environment and molecular structure. A thorough understanding of these factors is crucial for experimental design.

Substituent Effects

The electron-withdrawing 2,4,5-trifluorophenyl group at the C4 position increases the acidity of the C2 methylene protons. This facilitates the deprotonation step required for enolization, whether catalyzed by acid or base, and stabilizes the resulting enolate/enol π-system.[2]

Solvent Effects

Solvent choice is one of the most powerful tools for manipulating the keto-enol equilibrium.[5][8] Solvents interact differently with the distinct keto and enol tautomers due to differences in their polarity and hydrogen-bonding capabilities.

-

Non-polar Solvents (e.g., CCl₄, cyclohexane): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is relatively more stable, shifting the equilibrium towards the enol.[6]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can stabilize the more polar tautomer. While the enol form is often considered less polar due to intramolecular H-bonding, the keto form's exposed carbonyl groups can lead to strong dipole-dipole interactions with the solvent, stabilizing the keto form.[9]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the stabilizing intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol tautomers, often leading to a higher proportion of the keto form.[5][6]

Table 1: Predicted Solvent Influence on the Tautomeric Equilibrium

| Solvent Class | Example Solvent | Dominant Interaction | Expected Shift in Equilibrium | Predicted % Enol |

| Non-polar | Cyclohexane | van der Waals | Favors Enol | High |

| Polar Aprotic | DMSO-d₆ | Dipole-Dipole | Favors Keto | Intermediate |

| Polar Protic | D₂O | Intermolecular H-Bonding | Strongly Favors Keto | Low |

Experimental Analysis: Quantifying the Tautomers

Spectroscopic methods provide the most direct means of observing and quantifying the tautomeric mixture at equilibrium.

¹H NMR Spectroscopy Analysis

Principle of Causality: ¹H NMR spectroscopy is the definitive technique for this analysis because the rate of interconversion between the keto and enol tautomers is slow on the NMR timescale at room temperature.[9][10] This slow exchange results in distinct, sharp signals for each tautomer, allowing for direct quantification by integrating the respective proton signals.[11]

Key Diagnostic Signals:

-

Keto Tautomer: A sharp singlet for the C2 methylene protons (–CO–CH₂ –CO–), typically appearing around 3.0-4.0 ppm.[9] A second singlet for the C4 benzylic proton.

-

Enol Tautomer: A sharp singlet for the vinylic proton (–C(OH )=CH –), typically appearing around 5.0-6.0 ppm.[9] A singlet for the enolic hydroxyl proton, often broad and appearing far downfield (>10 ppm) due to the strong intramolecular hydrogen bond.

Experimental Protocol:

-

Materials:

-

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

-

-

Sample Preparation (Self-Validating):

-

Accurately weigh ~10-20 mg of the compound into an NMR tube.

-

Add ~0.7 mL of the desired deuterated solvent containing TMS.

-

Cap the tube and vortex thoroughly to ensure complete dissolution.

-

Crucially, allow the solution to stand at a constant temperature for at least 60 minutes before analysis. This step is essential to ensure the tautomeric equilibrium has been established in that specific solvent.[9]

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)

-

Number of Scans: 16 (or as needed for good signal-to-noise)

-

Temperature: 298 K (or as desired for variable temperature studies)

-

-

Data Analysis and Calculation:

-

Apply Fourier transform, phase correction, and baseline correction to the FID.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signal for the keto methylene protons (I_keto) and the enol vinylic proton (I_enol).

-

Calculate the mole fraction and percentage of the enol tautomer:

-

The keto signal represents two protons, while the enol signal represents one. Therefore, the mole ratio must be adjusted.

-

Mole Fraction Enol (X_enol) = I_enol / (I_enol + (I_keto / 2))

-

% Enol = X_enol * 100

-

-

Calculate the Equilibrium Constant (K_eq):

-

K_eq = [Enol] / [Keto] = I_enol / (I_keto / 2)

-

-

UV-Vis Spectroscopy Analysis

Principle of Causality: The keto and enol tautomers possess different chromophores, leading to distinct electronic transitions and, therefore, different absorption maxima (λ_max) in the UV-Vis spectrum.[5] The keto form typically exhibits a weak n→π* transition at a longer wavelength, while the conjugated enol form shows a strong π→π* transition.[12][13] By analyzing the spectrum in different solvents, where the equilibrium is shifted, one can deconvolve the contributions of each tautomer.

Experimental Protocol:

-

Materials:

-

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

-

Quartz cuvettes (1 cm path length)

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a chosen solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Prepare a series of dilute solutions (e.g., 1-10 µg/mL) in various solvents by diluting the stock solution.

-

Allow solutions to equilibrate for at least 30 minutes at a constant temperature.

-

-

Instrumental Parameters:

-

Instrument: Dual-beam UV-Vis spectrophotometer

-

Scan Range: 200-400 nm

-

Blank: Use the corresponding pure solvent for the blank/reference cuvette.

-

-

Data Analysis:

-

Record the absorbance spectra for the compound in each solvent.

-

Observe the shifts in λ_max and changes in molar absorptivity. A shift towards the π→π* transition of the enol form (typically ~240-280 nm) in non-polar solvents indicates a higher enol content.[12]

-

Quantitative analysis is more complex than NMR and often requires measurements in solvents where one tautomer is known to dominate, or by using computational methods to predict the spectra of the pure tautomers.

-

Caption: Experimental workflow for the analysis of keto-enol tautomerism.

Computational Modeling: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool to experimental analysis.[2][14] It allows for the calculation of the relative thermodynamic stabilities of the tautomers, providing insights that can help interpret experimental data.

Principle of Causality: By solving approximations of the Schrödinger equation, DFT methods can calculate the electronic energy of a molecule. By finding the minimum energy geometries for both the keto and enol tautomers, their relative Gibbs free energies (ΔG) can be determined, which directly relates to the equilibrium constant (K_eq).[14][15]

Computational Workflow:

-

Structure Optimization:

-

Build the initial 3D structures of both the keto and the (Z)-enol tautomers.

-

Perform geometry optimization calculations in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-31+G(d) basis set).[14]

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures. This serves two purposes:

-

It confirms that the structures are true energy minima (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

-

-

-

Solvent Effects:

-

Energy Calculation and K_eq Prediction:

-

Calculate the Gibbs free energy (G) for each tautomer in each environment (gas phase and various solvents).

-

Calculate the difference in Gibbs free energy: ΔG = G_enol - G_keto.

-

Predict the equilibrium constant using the equation: K_eq = exp(-ΔG / RT).

-

Caption: Workflow for the computational analysis of tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a delicate equilibrium governed by the interplay of electronic substituent effects, intramolecular hydrogen bonding, and solvent interactions. A multi-faceted approach combining the quantitative power of ¹H NMR spectroscopy with the qualitative insights from UV-Vis spectroscopy and the theoretical validation from computational modeling provides a robust framework for its complete characterization. For researchers in drug development and process chemistry, mastering the analysis and control of this tautomerism is a critical step in optimizing synthetic routes and ensuring the quality and consistency of vital pharmaceutical intermediates.

References

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism. [Link]

-

da Silva, G. B., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH National Library of Medicine. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Metlushka, D. I., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications - Organic Letters. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. ACS Publications - The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

-

Ghasemi, J., & Nekoei, A. (2012). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Tautomer. [Link]

-

ResearchGate. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

Spectroscopy Online. (2014). Tautomerism and Expert Systems in Spectroscopy. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]

-

BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red).... [Link]

-

Aakash Institute. (n.d.). Tautomerism, Types, Condition for Tautomerism.... [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 [chemicalbook.com]

- 4. Tautomerism: Tautomerism, Types, Condition for Tautomerism, Aromaticity, Factors affecting Percentage of Enol Content, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Sitagliptin

Introduction

Sitagliptin, marketed as Januvia®, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a leading oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus.[1][2][3] The molecule's efficacy is intrinsically linked to its precise three-dimensional structure, centered around a chiral β-amino acid moiety. The stereospecific synthesis of this core has been a significant focus of process chemistry, leading to remarkable innovations in asymmetric synthesis. This guide provides a detailed examination of the key chemical intermediates that define the manufacturing routes of Sitagliptin, charting the evolution from the initial process to more efficient, greener, and biocatalytic alternatives. We will explore the causality behind the strategic selection of these intermediates and the methodologies for their preparation, offering a comprehensive resource for researchers and professionals in drug development.

Part 1: The First-Generation Merck Synthesis: Asymmetric Hydrogenation of a β-Keto Ester

The initial commercial synthesis of Sitagliptin established the critical stereocenter early in the process. The core strategy involved the asymmetric hydrogenation of a prochiral β-keto ester, a robust and well-understood method for installing chirality.[4] This route, while effective, set the stage for subsequent improvements aimed at increasing efficiency and reducing environmental impact.

Key Intermediate 1: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

This β-keto ester is the foundational starting material upon which the chiral center is built. Its structure contains the trifluorophenyl ring and the carbon backbone that will ultimately become the core of the Sitagliptin molecule.

-

Role: Prochiral substrate for the key asymmetric hydrogenation step.

-

Synthesis Insights: The preparation of this intermediate typically involves the condensation of a derivative of 2,4,5-trifluorophenylacetic acid with an acetate equivalent. The causality here is the selection of readily available starting materials to construct a molecule primed for stereoselective reduction.

Key Intermediate 2: (3R)-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid derivative

The formation of this chiral β-hydroxy acid is the linchpin of the first-generation synthesis.[4] It is the first point at which the desired stereochemistry of the final drug is locked in.

-

Role: The first chiral intermediate, product of the asymmetric hydrogenation.

-

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

-

The β-keto ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, is dissolved in a suitable solvent such as methanol.

-

A chiral ruthenium catalyst, typically a complex of ruthenium with (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is introduced.[5]

-

The reaction is conducted under a pressurized hydrogen atmosphere.

-

The reaction mixture is stirred at a controlled temperature until the conversion is complete.

-